molecular formula C11H16 B12641866 (E,E,Z)-Undeca-1,3,5,8-tetraene CAS No. 50277-31-1

(E,E,Z)-Undeca-1,3,5,8-tetraene

Cat. No.: B12641866
CAS No.: 50277-31-1
M. Wt: 148.24 g/mol
InChI Key: JXRWPVZILDJGFO-QVKHCOBZSA-N
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Description

Contextualization of Undeca-1,3,5,8-tetraenes within Natural Product Chemistry

Undeca-1,3,5,8-tetraenes are found in the natural world, primarily in plants and algae, where they contribute to flavor profiles and act as chemical signals. researchgate.netscielo.org.mx The (E,E,Z) isomer, along with other related compounds, has been identified as a volatile flavor component in a variety of fruits. Research has shown its presence in pineapple, where it contributes to the characteristic fruity aroma. researchgate.net It has also been isolated from other fruits such as peaches and kiwis. researchgate.netresearchgate.net

Beyond their role as flavor compounds, undecatetraenes are significant as pheromones in marine environments. For instance, the isomer (3E,5Z,8Z)-1,3,5,8-undecatetraene, also known as finavarrene, is a sex pheromone produced by the brown alga Ascophyllum nodosum. researchgate.netnih.gov These C11 hydrocarbons are biosynthesized in brown algae from eicosanoids and are crucial for the reproductive cycle by attracting male gametes. scielo.org.mx The structural diversity and biological functions of these compounds underscore their importance in the chemistry of natural products. thieme-connect.de

Significance of Conjugated Polyenes in Chemical and Biological Systems

Conjugated polyenes, characterized by a series of alternating single and double bonds, are a class of compounds with significant roles in both chemistry and biology. Their unique electronic structure is responsible for their distinct properties, including light absorption and reactivity. This structure makes them important chromophores in various biological systems.

In the medical and pharmaceutical fields, polyenes are recognized for their biological activities. nih.gov Some polyene antibiotics, for example, exhibit antifungal properties. nih.gov Furthermore, research into synthetic polyenylpyrrole derivatives has demonstrated their potential as anticancer agents, inducing apoptosis in cancer cells with high selectivity. nih.gov The bioactivity of these molecules is often linked to their ability to interact with cell membranes. nih.gov The conjugated system also makes them susceptible to degradation by light and heat, a challenge that researchers are working to overcome, for instance, by using nanovectors like graphene oxide to enhance their stability. rsc.org The synthesis of conjugated polyenes with high stereoselectivity is a key area of research, enabling access to biologically active compounds and their analogues for further study. acs.orgrsc.org

Overview of Current Research Trajectories for (E,E,Z)-Undeca-1,3,5,8-tetraene

Another significant research direction is the synthesis of these complex molecules. The development of stereoselective synthetic routes is crucial for producing specific isomers like this compound in sufficient quantities for further investigation and potential commercial applications. researchgate.netlookchem.com These synthetic efforts are often complex, involving methods like the Wittig reaction. researchgate.netrsc.org

Furthermore, given the established biological activities of other conjugated polyenes, there is an underlying interest in exploring the potential bioactivities of this compound and its isomers. ontosight.ainih.gov While specific research on the pharmacological properties of the (E,E,Z) isomer is not extensive, its structural similarity to known bioactive molecules, such as algal pheromones, suggests that it could be a candidate for future biological screening and investigation into its ecological roles. scielo.org.mx

Isolation from Marine Organisms

The marine environment, particularly brown algae (Phaeophyceae), is a notable source of undecatetraenes and related C11 hydrocarbons. These compounds are key secondary metabolites for several algal species.

Algal Sources: Identification in Ascophyllum nodosum (Finavarrene)

The brown alga Ascophyllum nodosum, commonly known as knotted wrack, is a significant source of various bioactive compounds, including phlorotannins, polysaccharides like alginates and fucoidan, and other organic acids. wikipedia.orgwhiterose.ac.uk While the specific isolation of this compound from this species is not extensively detailed in readily available literature, there are references to undecatetraene research involving A. nodosum harvested from Finavarra, Co. Clare, Ireland. nih.gov This geographical origin is the likely source of the name "Finavarrene" associated with tetraene compounds from this alga. Ascophyllum nodosum is widely harvested for use in fertilizers and as a source of alginates and seaweed meal for both animal and human consumption. wikipedia.org

Genus Dictyopteris Species and their Associated C11 Hydrocarbon Blends

The genus Dictyopteris, a type of brown algae, is particularly well-known for its characteristic "ocean smell," which is attributed to a complex blend of C11 hydrocarbons and sulfur compounds. scielo.org.mx Various species within this genus are prolific producers of these secondary metabolites. Research on the southern Australian species Dictyopteris acrostichoides has led to the identification of a blend of unique C11 hydrocarbons. scielo.org.mx Among these is an isomer of the target compound, (3E,5Z,8Z)-undeca-1,3,5,8-tetraene. scielo.org.mx These blends may contain various configurational isomers and enantiomers of the C11 hydrocarbons. scielo.org.mx

C11 Hydrocarbons Identified in Dictyopteris acrostichoides

Compound NameMolecular FormulaReference
(3E,5E)-undeca-1,3,5-trieneC11H18 scielo.org.mx
(3E,5Z)-undeca-1,3,5-trieneC11H18 scielo.org.mx
(3E,5Z,8Z)-undeca-1,3,5,8-tetraeneC11H16 scielo.org.mx
1-(Cyclopentenyl)hexa-1E,3Z-dieneC11H16 scielo.org.mx
1-(Cyclopentenyl)hexa-1E,3E-dieneC11H16 scielo.org.mx

Presence in Terrestrial Plant Species

Beyond the marine ecosystem, undecatetraenes are also found as volatile components in several terrestrial plants, contributing to the flavor and aroma profiles of their fruits.

Fruit and Vegetable Sources: Peach, Passion Fruit, Kiwi, and Pineapple

This compound and its isomers are recognized as aroma compounds in a variety of fruits. The presence of undeca-1,3,5,8-tetraene (B14665042) has been confirmed in pineapple (Ananas comosus). thegoodscentscompany.com While the compound is cited as being present in peach (Prunus persica), passion fruit (Passiflora edulis), and kiwi (Actinidia deliciosa), detailed studies confirming the specific (E,E,Z) isomer in these fruits are not as readily available in the broader scientific literature. The analysis of volatile compounds in these fruits reveals complex mixtures, and the presence of specific isomers can vary based on cultivar, maturity, and analytical methods used. scispace.comresearchgate.net

Reported Occurrence of Undeca-1,3,5,8-tetraene in Fruits

FruitScientific NameConfirmationReference
PineappleAnanas comosusConfirmed thegoodscentscompany.com
PeachPrunus persicaCited scispace.com
Passion FruitPassiflora edulisCited researchgate.net
KiwiActinidia deliciosaCited researchgate.net

Ecological Context and Mechanisms of Release

The production and release of this compound and related compounds are not incidental; they serve distinct and vital ecological functions, particularly in the marine environment.

Environmental Significance in Marine Ecosystems

In marine ecosystems, C11 hydrocarbons produced by brown algae of the genus Dictyopteris function as chemical signals, or pheromones. scielo.org.mx Specifically, these compounds are released by female gametes to attract conspecific male gametes, thereby facilitating sexual reproduction. scielo.org.mx The release of a specific blend of these volatile compounds ensures species-specific recognition and successful fertilization in the vast marine environment.

In addition to their role as pheromones, the diverse array of secondary metabolites produced by Dictyopteris, including C11 hydrocarbons, is believed to contribute to the alga's defense mechanisms. These chemical compounds can act as a deterrent against herbivores, thus playing a role in the survival and ecological success of the species.

An in-depth examination of the chemical compound this compound, this article focuses on its natural occurrence, ecological distribution, and volatilization characteristics within plant environments.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

50277-31-1

Molecular Formula

C11H16

Molecular Weight

148.24 g/mol

IUPAC Name

(3E,5E,8Z)-undeca-1,3,5,8-tetraene

InChI

InChI=1S/C11H16/c1-3-5-7-9-11-10-8-6-4-2/h3,5-9,11H,1,4,10H2,2H3/b7-5+,8-6-,11-9+

InChI Key

JXRWPVZILDJGFO-QVKHCOBZSA-N

Isomeric SMILES

CC/C=C\C/C=C/C=C/C=C

Canonical SMILES

CCC=CCC=CC=CC=C

Origin of Product

United States

Stereochemistry and Isomerism of Undeca 1,3,5,8 Tetraenes

Principles of Geometric Isomerism in Polyunsaturated Systems

Geometric isomerism, also known as cis-trans or E/Z isomerism, is a form of stereoisomerism that arises in molecules with restricted rotation around a bond, typically a carbon-carbon double bond. docbrown.info For a double bond to exhibit this type of isomerism, each carbon atom of the double bond must be attached to two different groups. The prefixes 'E' (from the German entgegen, meaning opposite) and 'Z' (from the German zusammen, meaning together) are used to describe the absolute stereochemistry of the double bond based on the Cahn-Ingold-Prelog (CIP) priority rules. researchgate.net

In polyunsaturated systems, or polyenes, the potential for geometric isomerism increases with the number of non-terminal double bonds. For a molecule with 'n' double bonds capable of E/Z isomerism, the theoretical maximum number of possible geometric isomers is 2ⁿ. researchgate.net In the case of undeca-1,3,5,8-tetraene (B14665042), the double bonds are at positions 1, 3, 5, and 8. The double bond at the C-1 position is terminal (CH₂=CH-), meaning one of the carbons is bonded to two identical hydrogen atoms; therefore, it cannot exhibit E/Z isomerism. docbrown.info However, the double bonds at positions 3, 5, and 8 are internal and can each exist in either an E or a Z configuration. This results in n=3, and therefore, a total of 2³ = 8 possible geometric isomers for undeca-1,3,5,8-tetraene.

The arrangement of these double bonds has a significant impact on the molecule's stability and shape. Polyenes feature both conjugated and isolated double bonds. A conjugated system, where double bonds are separated by a single bond (as seen in the 1,3,5-triene portion of this molecule), allows for the delocalization of π-electrons across the p-orbitals of the sp²-hybridized carbons. libretexts.org This delocalization results in enhanced stability compared to systems with isolated double bonds (separated by more than one single bond). libretexts.orgscribd.com The single bonds within the conjugated portion have some double-bond character, leading to a higher barrier to rotation and favoring planar conformations known as s-trans and s-cis. pressbooks.pubyoutube.com The s-trans conformation, where the double bonds are on opposite sides of the connecting single bond, is generally more stable than the s-cis conformation due to reduced steric hindrance. libretexts.org

Specific Stereoisomers of Undeca-1,3,5,8-tetraene: Characterization of (3E,5Z,8Z) and Related Configurations

Research has led to the identification and characterization of several specific stereoisomers of undeca-1,3,5,8-tetraene, many of which are found in nature, particularly in marine brown algae where they can act as pheromones or signaling molecules. youtube.comunito.it The isomer specified in the subject, (E,E,Z)-Undeca-1,3,5,8-tetraene, is more precisely named (3E,5E,8Z)-undeca-1,3,5,8-tetraene, indicating the configuration at each of the three relevant double bonds.

Another well-documented isomer is (3E,5Z,8Z)-undeca-1,3,5,8-tetraene, also known by the synonym Finavarrene. scispace.com This compound has been identified as a volatile organic compound in several species. It is described as the odoriferous principle of the gametes of the brown alga Spermatochnus paradoxus and has also been detected in other algae like Ascophyllum nodosum and those of the genus Dictyopteris. youtube.comunito.itscispace.com In citrus, it has been identified as a potent odorant with a green and fruity aroma in Jabara peel extract and has been noted for its balsamic, fruity character in Kinokuni mandarin oranges. unito.itannualreviews.org

Other isomers, such as trans,trans,cis-1,3,5,8-undecatetraene and trans,cis,cis-1,3,5,8-undecatetraene, have been reported as minor components in the essential oils of Hawaiian Dictyopteris. nih.gov The synthesis of various isomers has been achieved for structural confirmation and further study of their properties. unito.it

Below is a table summarizing the characteristics of two prominent stereoisomers.

Characteristic(3E,5E,8Z)-undeca-1,3,5,8-tetraene(3E,5Z,8Z)-undeca-1,3,5,8-tetraene
Synonyms This compound pressbooks.pub1-(E,Z,Z)-3,5,8-undecatetraene, Finavarrene scispace.com
CAS Number 50277-31-1 nih.gov29837-19-2 scispace.com
Molecular Formula C₁₁H₁₆ nih.govC₁₁H₁₆ scispace.com
Molecular Weight 148.24 g/mol nih.gov148.24 g/mol scispace.com
Natural Occurrence Found in cantaloupe fruit pressbooks.pubBrown algae (Spermatochnus paradoxus, Dictyopteris, Ascophyllum nodosum), certain citrus fruits youtube.comunito.itscispace.comannualreviews.org
Reported Aroma Not widely reportedGreen, fruity, balsamic unito.itannualreviews.org

This table is interactive. Click on the headers to sort.

Conformational Analysis and Stereochemical Stability

The stability of a given stereoisomer of undeca-1,3,5,8-tetraene is determined by a combination of electronic and steric factors. Electronically, the conjugated 1,3,5-triene system provides significant stabilization through π-electron delocalization. nih.gov This stabilization is maximized when the conjugated segment adopts a planar conformation, allowing for optimal overlap of the p-orbitals. scispace.com

Generally, for acyclic polyenes, isomers with trans (E) double bonds are thermodynamically more stable than those with cis (Z) double bonds. researchgate.net This is because cis configurations introduce steric strain from the non-bonded interactions between substituent groups on the same side of the double bond. researchgate.net For carotenoids, a class of long-chain polyenes, the all-trans isomer is consistently found to be the most stable. Therefore, it can be inferred that the all-E isomer of undeca-1,3,5,8-tetraene, (3E,5E,8E), would be the most stable of the eight possible stereoisomers. Isomers containing Z-bonds, such as (3E,5E,8Z)-undeca-1,3,5,8-tetraene and (3E,5Z,8Z)-undeca-1,3,5,8-tetraene, would be progressively less stable with an increasing number of Z-configured double bonds.

Biosynthetic Pathways of Undeca 1,3,5,8 Tetraene

Precursor Compounds and Metabolic Origins

The starting points for the biosynthesis of undeca-1,3,5,8-tetraene (B14665042) and its isomers differ notably between higher plants and marine algae, reflecting the distinct evolutionary histories and metabolic capabilities of these organisms. nih.govnih.gov

Derivation from Fatty Acids in Higher Plants (e.g., Dodeca-3,6,9-trienoic Acid)

In some higher plants, C11 hydrocarbons are derived from fatty acid precursors. nih.govnih.gov Specifically, dodeca-3,6,9-trienoic acid has been identified as a key precursor. nih.govnih.gov The biosynthetic pathway in plants involves the degradation of w3 fatty acids through β-oxidation to produce the necessary shorter-chain fatty acids that serve as the structural foundation for these hydrocarbons. pnas.org For instance, studies on Senecio isatideus have shown that labeled dodeca-3,6,9-trienoic acid is efficiently converted into C11 hydrocarbons. pnas.orgpsu.edu This process highlights the plant's ability to utilize common fatty acid metabolic pathways to generate specialized secondary metabolites. pnas.org

Role of Eicosanoid Pathways in Algal Biosynthesis

In contrast to higher plants, marine brown algae utilize the eicosanoid pathway for the biosynthesis of C11 hydrocarbons like undeca-1,3,5,8-tetraene. nih.govnih.govscielo.org.mx Eicosanoids are signaling molecules derived from the oxygenation of 20-carbon fatty acids, such as arachidonic acid and eicosapentaenoic acid. researchgate.net Brown algae are particularly rich in these C20 polyunsaturated fatty acids. researchgate.net

The biosynthesis is initiated by the action of lipoxygenases, which introduce an oxygen molecule into the fatty acid chain, forming a hydroperoxide intermediate. researchgate.netmdpi.com For example, the transformation of eicosapentaenoic acid into the hydroperoxide HPEPE is a crucial step in the formation of some C11 hydrocarbons. psu.edu This hydroperoxide then undergoes further enzymatic or spontaneous reactions to yield the final undecatetraene product. psu.edu This pathway underscores the adaptation of algal metabolism to produce pheromones and other signaling molecules from their abundant lipid precursors. nih.gov

Enzymatic and Non-Enzymatic Transformation Steps

The conversion of precursor fatty acids into undeca-1,3,5,8-tetraene involves a series of both enzyme-catalyzed and spontaneous chemical reactions. While the initial activation of the fatty acid precursor is typically an enzymatic process, subsequent steps often involve pericyclic reactions that can occur spontaneously under physiological conditions. nih.govnih.gov

The enzymatic steps ensure the stereospecificity of the initial products, which is crucial for their biological activity as pheromones. pnas.org Following the initial enzymatic transformations, the resulting intermediates are often thermally unstable and can undergo spontaneous rearrangements to form the final, more stable hydrocarbon structures. pnas.org

Mechanistic Insights into Pericyclic Reactions and Rearrangements

The biosynthesis of undeca-1,3,5,8-tetraene and related C11 hydrocarbons is characterized by a fascinating cascade of pericyclic reactions. nih.govnih.gov These reactions, which involve the concerted reorganization of electrons in a cyclic transition state, are fundamental to the formation of the diverse array of unsaturated hydrocarbons found in algae. wikipedia.org

Key pericyclic reactions implicated in these biosynthetic pathways include:

[1.7]-Hydrogen Shifts: This type of sigmatropic rearrangement involves the migration of a hydrogen atom across a system of π-electrons. nih.govnih.gov It plays a crucial role in the formation of specific isomers of undecatetraene. pnas.org For example, the formation of giffordene, an isomer of undeca-1,3,5,8-tetraene, is proposed to occur via a [1.7]-hydrogen shift from a thermally labile precursor. pnas.org

[3.3]-Sigmatropic Rearrangements: Also known as Cope rearrangements, these reactions involve the reorganization of a 1,5-diene system. pnas.org In the context of algal pheromone biosynthesis, [3.3]-sigmatropic rearrangements can lead to the formation of cyclic C11 hydrocarbons from acyclic precursors. pnas.org

Electrocyclic Ring Closures: These reactions involve the formation of a sigma bond at the expense of a pi bond, leading to the formation of a cyclic compound from a conjugated polyene. wikipedia.org Both 8π and 6π electrocyclizations have been proposed to occur in the biosynthesis of various algal hydrocarbons. acs.orgresearchgate.net The stereochemical outcome of these reactions is governed by the Woodward-Hoffmann rules, which depend on whether the reaction is initiated by heat or light. imperial.ac.ukmasterorganicchemistry.com

The interplay of these spontaneous pericyclic reactions allows for the generation of a variety of structurally related C11 hydrocarbons from a common precursor, contributing to the chemical diversity observed in algal signaling molecules. pnas.orgscielo.org.mx

Table of Research Findings

Precursor Compound Organism Type Key Pathway Resulting Hydrocarbon Type
Dodeca-3,6,9-trienoic Acid Higher Plants β-oxidation C11 Hydrocarbons

Table of Pericyclic Reactions in Biosynthesis

Reaction Type Description Example in Biosynthesis
[1.7]-Hydrogen Shift Migration of a hydrogen atom across a π-system. Formation of specific undecatetraene isomers like giffordene. pnas.org
[3.3]-Sigmatropic Rearrangement Reorganization of a 1,5-diene system (Cope rearrangement). Formation of cyclic C11 hydrocarbons. pnas.org

Table of Chemical Compounds

Compound Name
(E,E,Z)-Undeca-1,3,5,8-tetraene
Arachidonic acid
Dodeca-3,6,9-trienoic Acid
Eicosapentaenoic acid
Giffordene

Advanced Synthetic Methodologies for E,e,z Undeca 1,3,5,8 Tetraene and Analogues

Total Synthesis Approaches for Conjugated Polyenes

The construction of the undecatetraene backbone with the specific (E,E,Z) configuration requires highly selective and reliable synthetic methods. Several classical and modern techniques are suited for the formation of carbon-carbon double bonds with predictable stereochemistry.

Wittig Condensation Strategies for Stereo- and Regioselective Alkene Formation

The Wittig reaction is a powerful and widely used method for the synthesis of alkenes from aldehydes or ketones and a phosphorus ylide. A key advantage of this reaction is that the position of the newly formed double bond is fixed, which is a significant benefit over elimination reactions that can often lead to mixtures of isomers. The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide.

Non-stabilized ylides , which typically have alkyl or hydrogen substituents on the ylidic carbon, generally react under kinetic control to favor the formation of (Z)-alkenes.

Stabilized ylides , which bear electron-withdrawing groups such as esters or ketones, are less reactive and their reactions are often reversible, leading to the thermodynamically more stable (E)-alkene.

For the synthesis of a conjugated diene, a strategic approach involves reacting a reactive, non-stabilized saturated ylide with an α,β-unsaturated aldehyde. This generally provides the desired stereochemistry at the newly formed double bond without isomerizing the existing double bond. In the context of synthesizing (E,E,Z)-undeca-1,3,5,8-tetraene, a convergent strategy could be envisioned where different fragments are coupled using the Wittig reaction to set the desired stereochemistry at each step.

Reactant 1 (Ylide) Reactant 2 (Aldehyde/Ketone) Expected Major Isomer Typical Conditions Reference
Non-stabilized Ylide (e.g., Alkyltriphenylphosphonium salt + strong base)Aldehyde(Z)-AlkeneAnhydrous THF, low temperature (-78 °C to rt) total-synthesis.comorganic-chemistry.org
Stabilized Ylide (e.g., (Carboethoxymethyl)triphenylphosphorane)Aldehyde(E)-AlkeneTHF or other suitable solvent, often at room temperature or with heating total-synthesis.comorganic-chemistry.org

Dehydrobromination Reactions (e.g., 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)-Induced Methods)

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is a non-nucleophilic base that is highly effective in promoting elimination reactions, such as dehydrobromination, to form alkenes. In the synthesis of conjugated polyenes, DBU can be used to introduce unsaturation in a controlled manner. This method is particularly useful when a precursor with a bromine atom at a suitable position can be synthesized. The reaction typically proceeds via an E2 mechanism, and the stereochemistry of the resulting alkene is dependent on the conformation of the substrate in the transition state. While often leading to the more stable (E)-isomer, the reaction conditions can sometimes be tuned to favor the (Z)-isomer. In a Michael addition/cyclization/elimination cascade reaction, DBU has been shown to be an effective base, leading to high yields of the desired products nih.gov.

Substrate Base Product Typical Yield Reference
Alkyl BromideDBUAlkene80-95% nih.gov
Vinylogous malononitrile (B47326) derivatives and chlorinated nitrostyrenesDBUPolysubstituted arenes70-97% nih.gov

Hofmann Elimination Procedures in Polyene Synthesis

Hofmann elimination is a classic method for the synthesis of alkenes from amines. The reaction proceeds through a quaternary ammonium (B1175870) hydroxide (B78521) intermediate, which upon heating, undergoes an E2 elimination. A key feature of the Hofmann elimination is the "Hofmann rule," which predicts the formation of the least substituted (and often less stable) alkene as the major product. This regioselectivity is attributed to the steric bulk of the trimethylamine (B31210) leaving group, which directs the base to abstract a proton from the least sterically hindered β-carbon. This method can be particularly useful for creating terminal alkenes or for situations where the Zaitsev product is not desired. The synthesis of trans-cyclooctene (B1233481) is a notable example of the Hofmann elimination. wikipedia.org

The multi-step process involves:

Exhaustive Methylation: The amine is treated with excess methyl iodide to form a quaternary ammonium iodide salt.

Anion Exchange: The iodide salt is then treated with silver oxide and water to generate the quaternary ammonium hydroxide.

Elimination: Heating the quaternary ammonium hydroxide leads to the elimination reaction, forming the alkene and trimethylamine. allen.in

Starting Material Key Reagents Product Type Stereochemical Preference Reference
Primary Amine1. Excess CH₃I 2. Ag₂O, H₂O 3. HeatLeast substituted alkeneHofmann Rule wikipedia.orgallen.in
Cyclic Amine1. Excess CH₃I 2. Ag₂O, H₂O 3. HeatRing-opened productHofmann Rule allen.in

Synthesis of Undeca-tetraene Scaffolds with Heteroatoms (e.g., Azabicyclo[5.3.1]undeca-tetraene Skeletons)

The incorporation of heteroatoms into polyene scaffolds can lead to novel structures with interesting biological and electronic properties. The synthesis of azabicyclo[5.3.1]undecatetraene skeletons represents a fascinating class of such analogues. Research by Nitta and Kanda has shown that uracil-annulated 8-azabicyclo[5.3.1]undeca-2,4,7,9-tetraene intermediates can be generated from the reaction of 1,3-dimethyl-6-phosphoranylideneaminouracil with 2,4,6-cyclooctatrienone. researchgate.netclockss.org These intermediates, however, are often unstable and undergo further reactions. researchgate.netclockss.org The synthesis of related 7-azabicyclo[4.3.1]decane ring systems has also been achieved from tropone (B1200060) via a sequence involving nucleophilic amine addition, protection, demetallation, and an intramolecular Heck reaction. nih.gov

Precursors Key Reaction Heterocyclic Scaffold Reference
1,3-dimethyl-6-phosphoranylideneaminouracil and 2,4,6-cyclooctatrienoneIntramolecular aza-Wittig reactionUracil-annulated 8-azabicyclo[5.3.1]undeca-2,4,7,9-tetraene researchgate.netclockss.org
Tropone-iron complex and a functionalized amineIntramolecular Heck reaction7-azabicyclo[4.3.1]decane system nih.gov

Challenges in Stereocontrolled Polyene Synthesis and Compound Stability

The synthesis of stereochemically pure conjugated polyenes is fraught with challenges. One of the primary difficulties is the lack of complete stereocontrol in many alkene-forming reactions. Even with methods that generally favor one isomer, small amounts of the other isomer are often produced, leading to purification challenges.

Furthermore, conjugated polyenes are often susceptible to degradation. Key stability issues include:

Photo-oxidation: Exposure to light and oxygen can lead to the formation of reactive species that can attack the polyene chain, causing chain scission or the formation of oxidative defects. atomfair.com

Thermal degradation: At elevated temperatures, polyenes can undergo backbone cleavage and other rearrangements. atomfair.com

Acid/Base Sensitivity: The presence of acidic or basic conditions can catalyze isomerization or degradation of the polyene.

Isomerization: The energy barrier for isomerization of double bonds in conjugated systems can be lower than in isolated alkenes, making them prone to E/Z isomerization under thermal or photochemical conditions.

These stability issues necessitate careful handling and purification of conjugated polyenes, often requiring storage in the dark, under an inert atmosphere, and at low temperatures. The inherent reactivity of the conjugated system that makes these molecules interesting also contributes to their instability.

Chemical Transformations and Reaction Mechanisms of Undeca 1,3,5,8 Tetraenes

Photochemical and Thermal Isomerization Pathways

The stereochemistry of the double bonds in undeca-1,3,5,8-tetraenes is susceptible to both light and heat, leading to various isomers.

Photochemical Isomerization : Irradiation can induce E/Z (trans/cis) isomerization of the double bonds. For instance, photochemical studies on related tetraene systems have demonstrated the conversion of an all-E isomer to an (E,E,E,Z)-tetraene, which can then undergo further reactions. acs.org In a similar vein, irradiating a solution of a related benzobicyclo[6.1.0]nona-2,4,6-triene, which is related to a cyclic tetraene, resulted in the formation of a different isomer. oup.com These transformations are often governed by the principles of orbital symmetry. oup.com

Thermal Isomerization : Heat can also promote isomerization. In some systems, thermal conditions can lead to the interconversion of different valence bond isomers. oup.comresearchgate.net For certain tetraenes, there is a potential for thermal (Z) → (E) isomerization, which can be a competing process in other reactions like intramolecular Diels-Alder cyclizations. nih.gov

The specific pathways and products of isomerization for (E,E,Z)-undeca-1,3,5,8-tetraene would depend on the reaction conditions, such as the wavelength of light used for photochemical reactions or the temperature and solvent for thermal processes.

Oxidative Degradation Mechanisms (e.g., Reactions with Hydroxyl Radicals and Singlet Oxygen)

The double bonds in this compound are susceptible to attack by reactive oxygen species (ROS), leading to oxidative degradation.

Reactions with Hydroxyl Radicals (•OH) : The hydroxyl radical is a highly reactive oxidant that can readily attack the electron-rich double bonds of the tetraene. researchgate.net The reaction likely proceeds via addition of the hydroxyl radical to one of the carbons of a double bond, forming a carbon-centered radical. This radical can then react further with oxygen or other species, leading to a cascade of reactions that can ultimately result in the cleavage of the carbon-carbon bonds and the formation of smaller, oxygenated products like aldehydes, ketones, and carboxylic acids. In aqueous environments, the generation of hydroxyl radicals can be enhanced by processes like the Fenton reaction. nih.gov

Reactions with Singlet Oxygen (¹O₂) : Singlet oxygen is another electrophilic ROS that can react with the double bonds of the tetraene. The most common reaction is the ene reaction, where singlet oxygen adds to an allylic position, abstracting a hydrogen and forming an allyl hydroperoxide. Another possibility is a [4+2] cycloaddition (Diels-Alder type reaction) with the conjugated diene portion of the molecule, which would form an endoperoxide. The specific products would depend on the accessibility of the allylic protons and the conformation of the diene system.

The presence of both conjugated and isolated double bonds in this compound suggests that oxidative degradation could lead to a complex mixture of products, as the different double bonds may exhibit different reactivities towards various ROS.

Intramolecular Cyclization and Annulene Formation in Related Systems

The structure of undeca-1,3,5,8-tetraene (B14665042) contains the necessary components for intramolecular cyclization reactions, which can lead to the formation of cyclic and bicyclic structures. In related systems, these cyclizations can be precursors to annulenes, which are large, conjugated cyclic systems.

Intramolecular Diels-Alder (IMDA) Reactions : The tetraene system can be designed to undergo IMDA reactions, where a diene and a dienophile within the same molecule react to form a six-membered ring. researchgate.net For example, studies on 1-phenylsulfonylalka-1,2,(ω − 3),(ω − 1)-tetraenes have shown that these compounds can undergo thermally-induced intramolecular cycloadditions. researchgate.net The reactivity and stereoselectivity of these reactions are highly dependent on the length of the tether connecting the diene and dienophile, as well as the substitution pattern. researchgate.net In some cases, Lewis acid catalysis can be used to promote these cyclizations. nih.gov

Radical Cation Induced Cyclizations : Two 1,3,8,10-undecatetraenes have been synthesized to explore the intramolecular radical cation induced Diels-Alder reaction. mdpi.com This type of reaction was successful for a substituted tetraene, demonstrating the viability of this approach for forming cyclic products. mdpi.com

Annulene Formation : Annulenes are monocyclic hydrocarbons with alternating double and single bonds. libretexts.org While this compound is not cyclic, intramolecular cyclization reactions can lead to precursors for annulene synthesis. For example, bridged chemistrysteps.comannulenes, which are aromatic, have been synthesized through various methods. scispace.commdpi.com The formation of larger annulenes, such as nsf.govannulene, has also been achieved, and their aromatic or anti-aromatic character has been studied. nsf.govchemistrysteps.com

The potential for this compound to undergo intramolecular cyclization makes it an interesting substrate for the synthesis of complex cyclic molecules.

Advanced Spectroscopic Characterization and Structural Elucidation

X-ray Crystallography of Crystalline Derivatives and Analogues for Definitive Solid-State Structural Insights

The definitive, three-dimensional arrangement of atoms and bonds in a molecule can only be unequivocally determined through single-crystal X-ray crystallography. For a flexible, non-polar hydrocarbon like (E,E,Z)-undeca-1,3,5,8-tetraene, obtaining a single crystal suitable for X-ray diffraction is exceptionally challenging. Such molecules often resist forming the ordered, repeating lattice structure necessary for crystallographic analysis. beilstein-journals.org Consequently, researchers turn to the study of crystalline derivatives and structural analogues to gain crucial insights into the solid-state conformations and stereochemical details that are inherent to the polyene backbone. By analyzing related compounds that do crystallize, it is possible to infer structural preferences and understand the impact of substituent groups on the molecular geometry.

A prime example of structurally related analogues that provide such insight are the curcuminoids. researchgate.net Curcuminoids are natural phenols that feature a conjugated polyene system similar to undecatetraene, specifically a 1,7-diaryl-1,6-heptadiene-3,5-dione skeleton. These compounds are often crystalline and have been studied extensively by X-ray diffraction. scispace.com These studies are vital for confirming the molecule's geometry in the solid state. For instance, crystallographic analysis of curcumin (B1669340) definitively shows that it exists in the enol form, with the proton shared between the two oxygen atoms of the β-diketone moiety. This creates a quasi-aromatic ring stabilized by intramolecular hydrogen bonding. scispace.com The crystal structure also provides precise measurements of bond lengths and angles, confirming the E (trans) configuration of the double bonds within the polyene chain and revealing the planarity of the molecule. scispace.comscispace.com The study of various curcuminoid derivatives further elucidates how different substituents on the aromatic rings can influence the crystal packing and intermolecular interactions, though the core conjugated system generally maintains a similar planar conformation. scispace.com

While curcuminoids serve as excellent functional analogues, structural insights can also be gleaned from heteroatomic systems that share a similar carbon backbone. An interesting example is the inorganic spirocyclic complex, bis(P,P,P′,P′-tetraphenylditelluridoimidodiphosphinato-κ²Te,Te′)tellurium(II). Its systematic name, 2,2,4,4,8,8,10,10-octaphenyl-1λ³,5,6λ⁴,7λ³,11-pentatellura-3,9-diaza-2λ⁵,4λ⁵,8λ⁵,10λ⁵-tetraphosphaspiro[5.5]undeca-1,3,7,9-tetraene, reveals its undecatetraene core. researchgate.net X-ray analysis of this compound provided definitive structural characterization. researchgate.net The central tellurium atom is chelated by two ligands, creating a nearly perfect square-planar geometry in the Te(Te)₄ core. researchgate.net The structure was solved unambiguously, providing precise bond lengths and angles that are impossible to determine through other analytical methods. researchgate.net Such studies of complex derivatives underscore the power of crystallography to elucidate the exact solid-state structure, which is fundamental to understanding the material's properties.

Interactive Data Tables

The following tables summarize key findings from the crystallographic analysis of analogues of this compound.

Table 1: Selected Crystallographic Data for a Heteroatomic Undecatetraene Analogue

This table presents key bond lengths and angles for the tellurium-containing spirocyclic complex, which incorporates an undecatetraene framework. The data are derived from its single-crystal X-ray diffraction study. researchgate.net

ParameterValueDescription
Crystal System TriclinicThe crystal system of the complex.
Space Group P-1The arrangement of symmetry elements in the crystal.
Te-Te Bond Length 2.9806(6) ÅThe distance between the central and a chelating tellurium atom.
Te-Te Bond Length 2.9978(9) ÅThe second distinct distance between the central and a chelating tellurium atom.
Te-Te-Te Angle 93.51(3)°An angle within the central square-planar Te(Te)₄ unit.
Te-Te-Te Angle 86.49(3)°The complementary angle within the central square-planar Te(Te)₄ unit.
Conformation AntiThe conformation of the two anionic ligands relative to each other.

Table 2: Structural Insights from X-ray Crystallography of Curcuminoid Analogues

This table outlines the crucial structural features of curcuminoids, which are important polyene analogues, as determined by X-ray crystallography. scispace.comscispace.com

Structural FeatureObservation from X-ray CrystallographySignificance
Tautomeric Form Exists as a β-keto-enol tautomer in the solid state.Confirms the more stable tautomer, which is crucial for understanding its chemical reactivity and electronic properties.
Stereochemistry The C=C double bonds in the heptadiene chain are in the E (trans) configuration.Unambiguously establishes the geometry of the conjugated system.
Molecular Conformation The molecule is nearly planar, with a C₂ᵥ symmetry.The planarity allows for maximum π-orbital overlap, which dictates the compound's electronic and optical properties.
Intramolecular Bonding A strong intramolecular hydrogen bond exists between the enolic hydroxyl and the ketonic oxygen.This hydrogen bond creates a stable six-membered ring, contributing significantly to the molecule's overall planarity and stability.
Crystal Packing Molecules are linked in the crystal lattice via intermolecular hydrogen bonds involving the phenolic hydroxyl groups.Determines the macroscopic properties of the crystal and influences solubility and dissolution rates.
Crystal System Monoclinic (for the most stable polymorph of curcumin). scispace.comProvides fundamental data about the solid-state packing arrangement.

Computational Chemistry and Theoretical Investigations of Undeca 1,3,5,8 Tetraene Systems

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Energetics

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in understanding the electronic structure and energetics of polyene systems. DFT methods are widely used for investigating isomers of related compositions, such as C11H8, providing insights into their relative energies and electronic properties. frontiersin.orgfrontiersin.org For (E,E,Z)-Undeca-1,3,5,8-tetraene, DFT can be employed to calculate a variety of properties, including optimized geometry, orbital energies, and the distribution of electron density.

Powerful quantum chemical computational tools are now readily available for predicting the electronic structure and spectroscopic characteristics of organic compounds, which aids in the interpretation of their properties. researchgate.net For instance, studies on C11H8 bicyclic carbene and allene (B1206475) isomers have utilized DFT calculations at levels like B3LYP/6-311+G(d,p) and ωB97XD/6-311+G(d,p) to determine the potential energy surface and relative stabilities of numerous isomers. frontiersin.orgfrontiersin.org This same approach can be applied to the various stereoisomers of undeca-1,3,5,8-tetraene (B14665042) to understand their energetic relationships.

The flexible nature of the eleven-carbon chain in this compound allows for a multitude of conformations due to rotation around its single bonds. Conformational analysis is the systematic study of these different spatial arrangements and their corresponding energies. By mapping the potential energy surface (PES), researchers can identify the most stable, low-energy conformers, as well as the energy barriers for interconversion between them.

Theoretical investigations into related C11H8 isomers have identified various stable conformers, such as the anti and syn forms of naphthylcarbenes, and calculated their relative energies. frontiersin.orgacs.org For this compound, a similar computational approach would involve systematically rotating the dihedral angles of the single bonds in the carbon backbone and calculating the energy at each step. This process generates an energy landscape map, revealing the global minimum energy structure and other local minima. The results of such an analysis are crucial for understanding the molecule's average structure in different environments and how its shape influences its chemical and biological activity.

Table 1: Representative Data from Conformational Analysis of Related C11 Isomers (Note: This table presents example data from theoretical studies on different C11H8 isomers to illustrate the type of information obtained from conformational analysis. Specific data for this compound is not available in the provided sources.)

Isomer/ConformerMethodRelative Energy (kJ mol⁻¹)Reference
Bicyclo[5.4.0]undeca-2,3,5,7,9,11-hexaeneB3LYP/6-311+G(d,p)-164 frontiersin.org
(E)-1-NaphthylcarbeneB3LYP/6-311+G(d,p)-86 frontiersin.org
Bicyclo[6.3.0]undeca-1,3,4,6,8,10-hexaenefc-CCSD(T)-67 acs.org
1-AzulenylcarbeneB3LYP/6-311+G(d,p)0 (Reference) frontiersin.org

Quantum chemical calculations are instrumental in predicting spectroscopic parameters, which can then be compared with experimental data to confirm the molecule's structure. DFT methods can accurately forecast a range of spectroscopic data.

Vibrational Spectra (IR): By calculating the second derivatives of the energy with respect to atomic positions, vibrational frequencies and their corresponding intensities can be predicted. This generates a theoretical infrared (IR) spectrum that is invaluable for identifying functional groups and confirming the structure of a synthesized or isolated compound. For example, theoretical frequency calculations on C11H8 isomers helped to distinguish between stable minima and transition states (which possess imaginary frequencies). frontiersin.orgfrontiersin.org

Nuclear Magnetic Resonance (NMR) Spectra: Theoretical calculations can predict NMR chemical shifts (¹H and ¹³C) and coupling constants. These predictions are based on calculating the magnetic shielding tensors around each nucleus in the presence of an external magnetic field.

Electronic Spectra (UV-Vis): Time-dependent DFT (TD-DFT) is a common method for predicting the electronic absorption spectra of molecules. It calculates the energies of electronic transitions from the ground state to various excited states. For a conjugated system like this compound, TD-DFT can predict the λ_max value associated with the π → π* transitions, which governs its color and photochemical properties.

Mass Spectrometry: While not a direct prediction of a mass spectrum, computational methods can provide data to interpret it. For instance, predicted collision cross-section (CCS) values for different adducts of undeca-1,3,5,8-tetraene have been calculated, offering structural information based on the ion's shape in the gas phase. uni.lu

Table 2: Predicted Collision Cross Section (CCS) Data for Undeca-1,3,5,8-tetraene Adducts

Adductm/zPredicted CCS (Ų)
[M+H]⁺149.13248135.2
[M+Na]⁺171.11442141.8
[M-H]⁻147.11792135.0
[M+NH₄]⁺166.15902156.9
Data sourced from PubChemLite, calculated using CCSbase. uni.lu

Molecular Dynamics Simulations for Conformational Flexibility

While quantum mechanics is excellent for static properties, molecular dynamics (MD) simulations are used to study the time-dependent behavior and conformational flexibility of molecules. MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves, flexes, and changes conformation over time.

For a flexible molecule like this compound, MD simulations can:

Explore the accessible conformational space more extensively than static conformational searches.

Simulate the behavior of the molecule in different environments, such as in a vacuum or in a solvent, revealing how intermolecular interactions affect its shape.

Provide insights into the dynamic processes of folding or binding to other molecules.

MD simulations have been used to assess the conformational stability of other complex organic structures, demonstrating the utility of this approach.

Theoretical Studies on Aromaticity and Stability in Conjugated Ring Systems and Annulenes

Aromaticity is a key concept in chemistry that describes the enhanced stability of certain cyclic conjugated systems. rsc.org Although this compound is a linear polyene and thus not aromatic, the theoretical principles used to study aromaticity are central to understanding the stability of conjugated systems in general.

Theoretical chemists have developed various criteria to quantify aromaticity:

Hückel's Rule: A planar, cyclic, fully conjugated system is aromatic if it has (4n+2) π-electrons and antiaromatic if it has 4n π-electrons. rsc.orgnih.gov

Topological Resonance Energy (TRE): This graph-theoretical method, developed by Jun-ichi Aihara, calculates the resonance energy of a cyclic conjugated system. chemistry.or.jp Positive TRE values indicate aromaticity, while negative values indicate antiaromaticity. chemistry.or.jp

Nucleus-Independent Chemical Shift (NICS): This is a popular computational method that measures the magnetic shielding at the center of a ring. Large negative NICS values are indicative of diatropic ring currents and are a hallmark of aromaticity. oup.com

These theoretical tools are routinely applied to study annulenes (monocyclic conjugated hydrocarbons) and other complex polycyclic aromatic hydrocarbons to understand their stability, reactivity, and electronic properties. chemistry.or.jpoup.com

Computational Elucidation of Reaction Mechanisms in Biosynthesis and Degradation

Computational chemistry is a powerful asset for elucidating the complex reaction mechanisms involved in the biosynthesis and degradation of natural products. By modeling the reactants, products, intermediates, and transition states, researchers can map out the most likely reaction pathways.

The biosynthesis of related polyenes, such as the C20 homoterpene (3E,7E)-4,8,12-trimethyltrideca-1,3,7,11-tetraene (TMTT), is known to involve enzymes like cytochrome P450 monooxygenases, though the exact mechanisms are still under investigation. biocyc.org Computational studies can help clarify these pathways by:

Locating Transition States: Using DFT, the geometry and energy of transition states connecting reactants to products can be calculated. This allows for the determination of activation energy barriers, which indicate the kinetic feasibility of a proposed mechanistic step.

Modeling Enzyme Active Sites: For enzyme-catalyzed reactions, quantum mechanics/molecular mechanics (QM/MM) methods can be used. The reactive center is treated with a high level of quantum theory, while the surrounding protein environment is modeled using classical molecular mechanics.

Investigating Reaction Intermediates: The stability and electronic structure of potential intermediates along a reaction coordinate can be assessed, helping to validate or refute a proposed mechanism.

Studies on the intramolecular cycloadditions of related dithiolium cations have successfully used DFT to map detailed potential energy surfaces, identifying all intermediates and transition states to reveal the most favorable reaction pathways. acs.org A similar approach could be applied to understand the enzymatic or non-enzymatic degradation pathways of this compound, providing a molecular-level understanding of its chemical fate.

Biological and Ecological Roles: Mechanisms and Interactions

Pheromonal Activity and Chemoattraction

In the marine environment, specific isomers of undecatetraene function as potent pheromones, facilitating sexual reproduction in certain species of brown algae.

The sperm attractant for the intertidal brown alga Ascophyllum nodosum has been identified as an isomer of undecatetraene known as finavarrene. nih.gov The precise structure of finavarrene is 1(3E, 5Z, 8Z)-undecatetraene. nih.gov Female gametes of A. nodosum, a member of the order Fucales, release this pheromone to attract the motile male gametes (spermatozoids), ensuring fertilization. nih.govfao.org This chemical signaling is a crucial step in the life cycle of the alga, which grows from an apical cell group and releases its gametes into the surrounding water. fao.org The specificity of this interaction highlights the importance of precise molecular structures in biological recognition systems. While (E,E,Z)-undeca-1,3,5,8-tetraene is a related compound, it is the (3E,5Z,8Z) isomer that is documented as the active pheromone in Ascophyllum nodosum.

The process of chemotaxis guided by undecatetraenes in the marine environment involves several key steps. The female gametes release the volatile, lipophilic pheromone into the aqueous surroundings. These molecules then form a concentration gradient as they diffuse. Male gametes possess receptors that can detect the pheromone at extremely low concentrations, reportedly in the picomolar range. pnas.org

This detection triggers a signaling cascade within the male gamete, which alters its swimming pattern to move towards the higher concentration of the pheromone, ultimately leading it to the female gamete. The effectiveness of these C11 hydrocarbons as signaling molecules is linked to their biosynthesis from fatty acid precursors, specifically eicosanoids, within the algae. scielo.org.mx The eventual degradation of these pheromones by abiotic factors like light or reactive oxygen species helps to ensure that the chemical signal is localized in space and time. pnas.org

Involvement in Inter- and Intra-species Chemical Communication

The use of undecatetraenes and related hydrocarbons is not limited to a single species, and the composition of pheromone signals can be a key factor in species recognition and reproductive isolation.

Different species of brown algae often utilize a unique blend of C11 hydrocarbons as their pheromonal signal. For example, Ectocarpus siliculosus secretes a mixture that includes ectocarpene, dictyotene, hormosirene, and finavarrene to attract its male gametes. mdpi.com The presence of multiple compounds in specific ratios can create a highly species-specific signal, preventing cross-breeding between different species. pnas.org

This principle of species-specific chemical blends extends beyond algae. Various species of Carpophilus beetles, for instance, use different, though structurally related, unsaturated hydrocarbons as aggregation pheromones. usda.govpsu.edu This demonstrates a broader evolutionary conservation of using specific hydrocarbon blends for chemical communication.

Table 1: Examples of Undecatetraenes and Related Compounds in Chemical Communication

Compound NameChemical FormulaRoleSpecies
(3E,5Z,8Z)-Undeca-1,3,5,8-tetraene (Finavarrene)C11H16Gamete AttractantAscophyllum nodosum, Ectocarpus siliculosus
EctocarpeneC11H16Gamete AttractantEctocarpus siliculosus
DictyoteneC11H16Gamete AttractantEctocarpus siliculosus, Dictyota diemensis
(2E,4E,6E,8E)-3,5-dimethyl-7-ethyl-2,4,6,8-undecatetraeneC15H24Aggregation PheromoneCarpophilus sayi, Carpophilus lugubris
(2E,4E,6E,8E)-3,5,7-trimethyl-2,4,6,8-undecatetraeneC14H22Aggregation PheromoneCarpophilus sayi, Carpophilus lugubris

The high specificity and potency of these pheromones suggest their potential use as agents to interfere with chemical signaling. It has been hypothesized that introducing synthetic pheromones or their analogs into a habitat could act as "disruptants". pnas.org By flooding the environment with a synthetic signal, it might be possible to confuse the male gametes, preventing them from locating the female gametes and thereby disrupting the reproductive cycle of a target species. This concept, while requiring experimental confirmation, presents a potential avenue for controlling the populations of certain algae or other organisms that rely on this form of chemical communication. pnas.org

Role in Flavor and Aroma Chemistry: "Character Impact" Compounds

The isomer this compound has been identified as a potent odorant in certain German flavor hop varieties, contributing a "fresh, citrusy" aroma. tum.de Other isomers, such as 1-(E,Z,Z)-3,5,8-undecatetraene, are considered important contributors to the characteristic aroma of fresh pineapple. researchgate.netresearchgate.net The presence of these compounds has also been noted in other fruits, including cantaloupe and passion fruit. researchgate.netflavscents.com The rapid decrease of these undecaenes upon tissue disintegration suggests they are formed through enzymatic processes. researchgate.net

Table 2: this compound and Related Isomers in Flavor and Aroma

Compound IsomerFound InAssociated Aroma/Flavor Note
This compoundHops, Cantaloupe FruitFresh, Citrusy
(E,Z,Z)-Undeca-1,3,5,8-tetraenePineapple, Peach, Passion Fruit, KiwiContributor to characteristic fruit aroma
(3E,5Z,8Z)-Undeca-1,3,5,8-tetraeneMandarin OrangeIdentified in aroma studies

Interaction with Olfactory Receptors and Perception Thresholds

This compound is a volatile organic compound that contributes to the aroma profile of certain natural products, such as cantaloupe fruit. flavscents.com Its interaction with the olfactory system results in a complex sensory perception. The odor profile is characterized by a combination of notes, primarily described as green, fatty, and oily, with additional herbal, citrus, woody, fruity, vegetable, melon, and leafy undertones.

Table 1: Odor Profile of this compound

Odor DescriptorAssociated Note
Primary Green, Fatty, Oily
Secondary Herbal, Citrus, Woody
Tertiary Fruity, Vegetable, Melon, Leafy

Structure-Odor Relationships and Chemoreception

The relationship between the molecular structure of this compound and its perceived odor is governed by its distinct chemical features. The molecule is an acyclic hydrocarbon with an 11-carbon backbone and four double bonds, classifying it as a linear tetraene. ontosight.ai The specific odor profile is a direct consequence of this structure, including the chain length, the degree of unsaturation, and, crucially, the precise geometry of the double bonds at positions 1, 3, 5 (all E, or trans) and 8 (Z, or cis). bris.ac.uknist.gov This specific stereochemistry defines the molecule's three-dimensional shape, which in turn determines its binding affinity and activation pattern with a specific set of olfactory receptors. bris.ac.ukresearchgate.net

Beyond olfaction in humans, undecatetraenes play a significant role in chemoreception in other organisms. In the biological context of marine algae, various C11 hydrocarbons function as pheromones, mediating chemical communication. For instance, several species of brown algae release specific undecatetraenes as chemoattractants for their gametes. mdpi.com The biosynthesis of giffordene, an algal pheromone, proceeds through a (1,3Z,5Z,8Z)-undecatetraene intermediate, highlighting the role of these structures in fundamental biological signaling pathways. mdpi.com This demonstrates that the undecatetraene scaffold is a recurring motif in nature for molecules involved in chemoreception.

Structure-Activity Relationship (SAR) Studies

Correlation of Structural Variations with Biological Responses

Structure-Activity Relationship (SAR) studies for odorants investigate how modifications to a molecule's structure alter its biological effect, in this case, its perceived smell. While dedicated SAR studies for this compound are not extensively documented, comparisons with its isomers provide clear evidence of the high degree of structural specificity in olfactory perception.

A prime example is the comparison with the isomeric compound (3E,5Z,9E)-undeca-1,3,5,9-tetraene. This isomer, found in certain hop varieties, has a distinctly different odor described as "fresh" and "pineapple-like". researchgate.net The only differences between this molecule and this compound are the positions and stereochemistry of the double bonds. This stark contrast in odor profile—from "green and fatty" to "fresh and pineapple-like"—demonstrates that subtle changes in the molecular geometry and the location of the π-electron systems lead to interactions with different sets of olfactory receptors, resulting in a completely different biological response (odor perception). bris.ac.uk

This high sensitivity to structural variation is a hallmark of chemosensory systems. embopress.orgnih.gov The specific arrangement of atoms is critical for the molecule to fit into the binding pocket of an olfactory receptor, much like a key fits into a lock. Any alteration to the structure, such as shifting a double bond or changing its E/Z configuration, modifies the molecular shape and can drastically change or eliminate its ability to activate a specific receptor, thereby altering the perceived scent. researchgate.net

Table 2: Comparison of Odor Profiles for Undecatetraene Isomers

CompoundStructureKey Odor Descriptors
This compoundC11H16Green, Fatty, Oily
(3E,5Z,9E)-undeca-1,3,5,9-tetraeneC11H16Fresh, Pineapple-like

Computational Approaches to SAR (e.g., QSAR, Spectral-SAR)

Computational methods are increasingly used to model the relationship between chemical structure and biological activity. Quantitative Structure-Activity Relationship (QSAR) models, for instance, attempt to find a mathematical correlation between physicochemical properties or molecular descriptors of a compound and its activity. wikipedia.orgnih.gov For odorants, this involves correlating structural features with perceived odor characteristics. nih.gov

Specific QSAR or Spectral-SAR studies focused exclusively on this compound are not available in the reviewed scientific literature. Developing such a model would require a dataset of related compounds with known odor profiles and thresholds, which would then be used to train an algorithm to predict the activity of new structures. researchgate.netmdpi.com These models often use descriptors like molecular weight, shape indices, and electronic properties to build the correlation. researchgate.net

Despite the lack of dedicated QSAR models, this compound has been included in a broader computational study related to olfaction. In research on "active odor cancellation," this compound was part of a dictionary of odorant molecules used in an optimization algorithm. The goal was to identify a small number of compounds that could effectively neutralize complex malodors like durian or sauerkraut on a perceptual level. github.io this compound was identified by the model as a component in an optimal mixture for canceling several target odors, demonstrating a computational approach to harnessing its sensory properties. github.io

Future Research Directions and Potential Academic Applications

Elucidation of Undiscovered Biosynthetic Enzymes and Pathways

The biogenesis of (E,E,Z)-Undeca-1,3,5,8-tetraene and related C11 hydrocarbons is known to originate from the oxidative cleavage of polyunsaturated fatty acids (PUFAs). In brown algae and diatoms, these pathways commence with C20 PUFAs like arachidonic acid, whereas in higher plants, C12 and other medium-chain fatty acids serve as precursors. db-thueringen.denih.gov The initial steps involve the action of lipoxygenase (LOX) and hydroperoxide lyase (HPL) enzymes. db-thueringen.demdpi.comnih.gov Specifically, studies on related pheromones suggest that a 9-lipoxygenase generates a 9-hydroperoxy intermediate from arachidonic acid. db-thueringen.denih.govscilit.com This intermediate is subsequently cleaved by an HPL, releasing the C11 hydrocarbon backbone. db-thueringen.descilit.com

Despite this foundational knowledge, the precise enzymatic machinery that dictates the final, specific stereochemistry—the (E,E,Z) configuration—of the undecatetraene remains largely uncharacterized. Recent research has begun to uncover the complexity of these pathways, for instance, by identifying specialized cytochrome P450 enzymes like hydroperoxide bicyclases in brown algae that create other cyclic oxylipins. nih.gov

Future research must focus on identifying and characterizing the terminal enzymes of the this compound biosynthetic pathway. Key research questions include:

What specific isomerases or redox enzymes are responsible for the formation and positioning of the E,E,Z-configured double bonds?

How is the biosynthetic machinery regulated at the genetic and protein level in response to environmental or developmental cues, such as the transition to sexual reproduction in algae? researchgate.net

Do homologous or convergent biosynthetic pathways exist in the various organisms that produce this compound, from marine algae to terrestrial plants?

Answering these questions will require a combination of classical enzymology, protein biochemistry, and molecular genetics to isolate and functionally express candidate genes from organisms like Dictyopteris.

Development of Highly Efficient and Stereoselective Synthetic Routes

The precise arrangement of three E- and Z-configured double bonds makes the stereoselective synthesis of this compound a significant chemical challenge. While general methods for polyene synthesis exist, achieving high efficiency and absolute stereocontrol for this specific isomer is an area ripe for development. tohoku.ac.jpmarquette.eduumich.edu

Future research should be directed towards creating more robust and stereospecific synthetic strategies. Areas of focus could include:

Novel Catalyst Development: Designing new transition-metal catalysts for cross-coupling reactions that offer higher stereoretention or stereoconversion for the formation of the conjugated tetraene system.

Sequential and Convergent Strategies: Perfecting multi-step sequences where each double bond is installed with predictable and high stereoselectivity. A convergent approach, where smaller, stereodefined fragments are synthesized and then coupled, could maximize efficiency.

Building-Block Approaches: A promising avenue is the development of a modular, building-block synthesis, similar to platforms developed for other polyene natural products. nih.gov This would involve creating a small set of pre-functionalized synthons that can be iteratively coupled to construct the target tetraene, offering both flexibility and stereocontrol.

Successfully developing such routes would not only make this compound more accessible for biological studies but also advance the broader field of complex polyene synthesis.

Advanced Chemical Ecology Studies: Unraveling Deeper Ecological Significance and Environmental Fate

The established role of this compound is as a pheromone that mediates sexual reproduction in certain species of brown algae by attracting male gametes. nih.gov However, its presence in the flavor profiles of fruits like peaches and kiwis suggests its ecological functions may be more diverse. researchgate.net

Future chemical ecology studies should aim to look beyond its primary pheromonal function. This involves investigating:

Interspecific and Inter-kingdom Signaling: Does this compound mediate interactions between different algal species or between algae and other marine organisms, such as bacteria? frontiersin.org The surface of algae is a complex ecosystem (the "holobiont"), and such molecules could play a role in structuring the associated microbial communities. frontiersin.org

Defense Mechanisms: Could this tetraene or its precursors/degradation products act as a defense compound against herbivores or pathogens? The oxylipin pathways that produce these hydrocarbons are known to be involved in defense signaling in other organisms.

Environmental Fate and Degradation: A critical and understudied area is the environmental fate of this molecule after its release. Research on related alicyclic hydrocarbons indicates that anaerobic biodegradation by sulfate-reducing bacteria is a possible pathway, often initiated by the addition of the hydrocarbon to fumarate. nih.govnih.gov Advanced studies should use isotopic labeling and metabolite tracking to identify the specific biotic and abiotic degradation pathways of this compound in marine and terrestrial environments and assess the ecological impact of its breakdown products.

Bio-Inspired Derivatization for the Synthesis of Novel Chemical Entities

Natural products provide validated scaffolds for the development of new molecules with useful properties. nih.govthieme-connect.com The unique conjugated polyene structure of this compound makes it an attractive starting point for bio-inspired synthesis. The functionalization and derivatization of natural polyenes have led to the discovery of compounds with potent biological activities, including novel fungicides. jst.go.jp

Future research in this area could explore the tetraene as a chemical template. By using the natural product as a scaffold, chemists can create libraries of novel compounds that would be difficult to design from first principles. Potential avenues include:

Probing Biological Activity: Synthesizing derivatives to explore structure-activity relationships (SAR) for new potential applications in medicine or agriculture. The polyene chain could be modified by hydrogenation, epoxidation, or cyclization to create novel molecular architectures. jst.go.jp

Development of Molecular Probes: Functionalizing the tetraene with reporter tags (e.g., fluorescent dyes or biotin) to create chemical probes. These tools would be invaluable for identifying the receptor proteins and downstream signaling components involved in its perception in algae.

Novel Materials: The conjugated pi-system of the tetraene suggests potential for applications in materials science. Derivatives could be synthesized and polymerized to explore novel electronic or optical properties, inspired by the molecule's natural origin. nih.gov

Integration of Multi-Omics Data for Comprehensive Understanding of Chemical Signaling Networks

To achieve a holistic understanding of the role of this compound, future research must integrate multiple layers of biological data. Multi-omics approaches—combining genomics, transcriptomics, proteomics, and metabolomics—are powerful strategies for connecting genes to functions and understanding complex biological systems. researchgate.netresearchgate.net

Such approaches have been successfully used to investigate pheromone biosynthesis in insects and to map metabolic and signaling pathways in algae under various conditions. nih.govfrontiersin.orgresearchgate.net Applying a multi-omics strategy to the study of this compound would be a significant step forward. This would involve:

Identifying Biosynthetic Genes: Correlating gene expression profiles (transcriptomics) with the production of the tetraene and related metabolites (metabolomics) under different conditions (e.g., vegetative vs. reproductive states in algae) to pinpoint the specific genes involved in its biosynthesis. nih.govnih.gov

Mapping Regulatory Networks: Using proteomics and phosphoproteomics to identify the proteins and signaling cascades that are activated upon perception of the pheromone, providing a complete map from signal to cellular response. nih.gov

Ecological Multi-Omics: Extending the analysis to the entire algal holobiont to understand how the production and release of this tetraene influence the gene expression and metabolism of associated microbial communities. frontiersin.org

By integrating these large-scale datasets, researchers can construct comprehensive models of the chemical signaling network in which this compound is a central node, linking its genetic basis to its ultimate ecological impact. qub.ac.ukmdpi.com

Q & A

Q. What interdisciplinary approaches integrate chemical synthesis with biological studies of the compound’s ecological roles?

  • Methodology : Collaborate with plant biologists to study emission patterns in response to stressors (e.g., herbivory, ozone). Pair synthetic chemistry with metabolomics to map biosynthetic pathways in planta ().

Key Recommendations for Researchers

  • Data Validation : Always cross-check synthetic yields and stereochemical assignments with multiple analytical methods (e.g., NMR, HPLC, X-ray).
  • Computational Synergy : Pair experimental work with DFT or molecular dynamics to predict and rationalize reaction outcomes ().
  • Interdisciplinary Collaboration : Engage with ecologists, pharmacologists, and computational chemists to explore the compound’s multifaceted roles ().

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